molecular formula C32H28N2O6S3 B11656311 ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate

ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate

Cat. No.: B11656311
M. Wt: 632.8 g/mol
InChI Key: YKNBJSWTTPSXML-GDWJVWIDSA-N
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Description

Ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate is a complex organic compound that features a quinoline core fused with a dithiole ring

Preparation Methods

The synthesis of ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinoline with ethyl 5-phenyl-1,3-dithiole-4-carboxylate under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function, while the dithiole ring can interact with various proteins, inhibiting their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds include other quinoline and dithiole derivatives, such as:

    Quinoline-2-carboxylate: Known for its antimicrobial properties.

    Dithiolethione: Exhibits antioxidant and anticancer activities.

    Ethyl 2-(quinolin-4-yl)acetate: Used in the synthesis of various pharmaceuticals.

Ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate stands out due to its unique combination of a quinoline core and a dithiole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C32H28N2O6S3

Molecular Weight

632.8 g/mol

IUPAC Name

ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(3-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C32H28N2O6S3/c1-5-39-22-15-16-24-23(18-22)25(31-42-26(19-11-8-7-9-12-19)27(43-31)30(36)40-6-2)28(41)32(3,4)33(24)29(35)20-13-10-14-21(17-20)34(37)38/h7-18H,5-6H2,1-4H3/b31-25-

InChI Key

YKNBJSWTTPSXML-GDWJVWIDSA-N

Isomeric SMILES

CCOC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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